Home > Products > Screening Compounds P63415 > 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol
5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol - 1261895-78-6

5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol

Catalog Number: EVT-3231706
CAS Number: 1261895-78-6
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol is a novel compound that has been investigated as a potential precursor for the development of Positron Emission Tomography (PET) ligands targeting the metabotropic glutamate receptor subtype 2 (mGlu2) [, ].

Source and Classification

The compound is classified under the category of pyridine derivatives, which are known for their diverse biological activities. Its chemical formula is C12H10FNOC_{12}H_{10}FNO with a molecular weight of 203.21 g/mol. The compound's CAS number is 444120-93-8, indicating its unique identity in chemical databases .

Synthesis Analysis

Synthetic Methods

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol can be achieved through several methods, with one notable approach involving the Suzuki coupling reaction. This method typically utilizes 4-bromoanisole and 2-fluoropyridine-5-boronic acid as starting materials.

  1. Starting Materials:
    • 4-Bromoanisole
    • 2-Fluoropyridine-5-boronic acid
  2. Reaction Conditions:
    • The reaction is usually conducted in the presence of a palladium catalyst, often under an inert atmosphere to prevent oxidation.
    • Temperature and time parameters can vary, but reactions are generally performed at elevated temperatures (around 80°C) for several hours to ensure complete conversion.
  3. Yield and Purification:
    • The yield of this synthesis can vary based on the reaction conditions, typically ranging from moderate to high (20% to 70%).
    • Purification methods such as recrystallization or chromatography are employed to isolate the desired product from by-products.
Molecular Structure Analysis

Structural Features

The molecular structure of 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol features:

  • A pyridine ring that contributes to its aromatic character.
  • A fluorine atom at the ortho position relative to the methoxy group on the phenyl ring, which influences its electronic properties.
  • A hydroxyl group (-OH) at the 3-position of the pyridine, enhancing its polarity and potential hydrogen bonding capabilities.

Computational Analysis

Computational studies using molecular modeling software have been employed to predict the compound's conformation and interaction with biological targets. The dihedral angles between substituents can significantly affect its biological activity and solubility.

Chemical Reactions Analysis

Reactivity Profile

5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol can participate in various chemical reactions:

  1. Substitution Reactions:
    • The hydroxyl group can undergo esterification or etherification reactions.
    • The fluorine atom can participate in nucleophilic substitution reactions under specific conditions.
  2. Oxidation Reactions:
    • The compound may be oxidized to form corresponding ketones or aldehydes, depending on reaction conditions.
  3. Reduction Reactions:
    • The pyridine nitrogen can be reduced to form amines, altering the biological activity profile.
Mechanism of Action

Biological Activity

The mechanism of action for 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol is closely linked to its interactions with biological targets, particularly in the context of medicinal chemistry:

  1. Receptor Binding:
    • Studies suggest that this compound may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on structural conformations.
  2. Inhibition Studies:
    • In vitro assays have demonstrated that this compound exhibits inhibitory effects on specific enzyme activities, which are crucial for various metabolic pathways.

Data Analysis

Molecular docking studies indicate that the binding affinity of this compound to target proteins is influenced by its structural features, including hydrogen bonding and hydrophobic interactions with amino acid residues in the binding site .

Applications

Scientific Applications

5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol has potential applications in various fields:

  1. Medicinal Chemistry:
    • As a lead compound for developing new therapeutics targeting neurological disorders due to its modulatory effects on neurotransmitter receptors.
  2. Pharmaceutical Research:
    • Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy and reducing side effects.
  3. Chemical Biology:
    • Used as a tool compound in biochemical assays to study receptor functions and enzyme activities.
Medicinal Chemistry & Radiopharmaceutical Applications

Design as a Precursor for Metabotropic Glutamate Receptor 2 (mGluR2) PET Radioligands

The phenolic compound 5-(2-fluoro-4-methoxyphenyl)pyridin-3-ol was strategically designed as a versatile precursor for positron emission tomography (PET) radioligands targeting metabotropic glutamate receptor 2 (mGluR2). This design emerged from structure-activity relationship (SAR) studies of mGluR2 negative allosteric modulators (NAMs), particularly Merck’s lead compound 5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide (IC₅₀ = 6.0 nM) [1]. Key modifications included:

  • Phenol Introduction: Replacement of the para-fluoride with a phenolic group (-OH) enabled late-stage radiolabeling via O-[¹¹C]methylation. This conserved the compound’s high binding affinity (IC₅₀ = 8.2 nM for the methoxy derivative) while introducing a radiosynthetic handle [1] [8].
  • Scaffold Optimization: The pyridine core maintained optimal lipophilicity (calculated logD ~2.5) for blood-brain barrier (BBB) penetration, addressing limitations of earlier mGluR2 radiotracers like [¹¹C]QCA, which suffered from P-glycoprotein (P-gp) efflux [3] [5].
  • Allosteric Binding: The design leveraged the NAM pharmacophore to bind the transmembrane allosteric site of mGluR2, ensuring subtype selectivity over mGluR3 (>100-fold) [1].

Table 1: Key Properties of 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol as a Radioligand Precursor

PropertyValue/CharacteristicSignificance
Binding Affinity (IC₅₀)6–8 nMHigh target engagement at mGluR2
logD~2.5Optimal for CNS penetration; minimizes P-gp efflux
Radiolabeling SitePhenolic hydroxyl groupEnables O-[¹¹C]methylation with high efficiency
Selectivity>100-fold vs. mGluR3Avoids off-target binding in vivo

O-[¹¹C]Methylation Strategies for Radiolabeling

Radiolabeling of 5-(2-fluoro-4-hydroxyphenyl)pyridin-3-ol (phenol precursor) with carbon-11 was achieved via O-[¹¹C]methylation using [¹¹C]CH₃I under alkaline conditions:

  • Reaction Conditions: The precursor (1.0–2.0 mg) was dissolved in dimethylformamide (DMF) and treated with [¹¹C]CH₃I in the presence of tetrabutylammonium hydroxide (TBAOH) at 25°C for 5 minutes [1] [8].
  • Purification & Yield: Reverse-phase HPLC (C18 column) yielded the radioligand 5-(2-fluoro-4-[¹¹C]methoxyphenyl)pyridin-3-yl 3,5-dimethylisoxazole-4-carboxylate ([¹¹C]mG2N001) in >99% radiochemical purity and 33–40% decay-corrected yield. Molar activity exceeded 200 GBq/μmol, critical for receptor saturation studies [1] [3].
  • Quality Control: Analytical HPLC confirmed identity and purity, while residual solvent testing ensured compliance with pharmacopeial standards for preclinical injection [1].

Table 2: Radiolabeling Parameters for O-[¹¹C]Methylation

ParameterConditions/OutcomesImpact on Radioligand Performance
Precursor Amount1.0–2.0 mgMinimizes carrier dilution; maximizes molar activity
BaseTetrabutylammonium hydroxide (TBAOH)Accelerates methylation kinetics
Reaction Time5 minutes at 25°CCompatible with ¹¹C half-life (20.4 min)
Molar Activity212 ± 76 GBq/μmol (n=5)Enables high-contrast imaging at low mass doses
Radiochemical Purity>99%Reduces interference from radiometabolites

1.3 In Vivo Evaluation of Radiolabeled Derivatives in Preclinical Neuroimaging

The radiolabeled derivative [¹¹C]mG2N001 underwent extensive PET evaluation in rodents and non-human primates:

  • Brain Kinetics: In rats, peak brain uptake (SUVmax ~2.5 at 15 min post-injection) showed regional heterogeneity matching mGluR2 expression: cortex > striatum > cerebellum. Rapid clearance from receptor-poor regions supported specific binding [1].
  • Metabolite Analysis: Plasma metabolism was moderate (26 ± 10% parent compound at 20 min), but radiometabolites were polar and did not cross the BBB, minimizing interference with brain signals [1] [6].
  • Non-Human Primates: PET imaging in rhesus macaques revealed high uptake in cortical regions and hippocampus, with low background in white matter. Time-activity curves demonstrated reversible binding kinetics suitable for kinetic modeling [1] [8].

Target Engagement Studies with mGluR2 Negative Allosteric Modulators (NAMs)

Pretreatment and displacement studies validated in vivo specificity and drug-engagement:

  • Dose-Dependent Blockade: Administration of mGluR2 NAMs (VU6001966 or MNI-137; 1–10 mg/kg) 10 min pre-injection reduced [¹¹C]mG2N001 binding in rat cortex by 40–80%, confirming saturable binding to the allosteric site [1].
  • Time-Dependent Effects: Blockade efficacy varied with pretreatment interval: 30–60% reduction at 10 min vs. 20–40% at 60 min, suggesting kinetic differences in NAM binding [1].
  • Receptor Occupancy: PET-derived occupancy of VU6001966 correlated with plasma concentrations (EC₅₀ = 0.8 μM), providing translational data for dose selection in therapeutic studies [1] [5].

Table 3: Target Engagement Profiles of mGluR2 NAMs with [¹¹C]mG2N001

NAM BlockerDose (mg/kg)Pretreatment TimeReduction in Cortical UptakeImplication
VU6001966110 min40%Moderate receptor occupancy
VU60019661010 min80%Near-complete receptor saturation
MNI-137310 min60%High in vivo potency
MNI-137360 min25%Time-dependent dissociation from receptor

Comparative Pharmacokinetics in Rodent and Non-Human Primate CNS Distribution

[¹¹C]mG2N001 exhibited species-dependent pharmacokinetics:

  • Rodents: Rapid brain uptake (Tₘₐₓ = 5–10 min) was followed by fast washout (50% clearance by 30 min). Efflux transporter inhibition with cyclosporine-A increased brain exposure 5-fold, indicating partial P-gp substrate behavior in rodents [1] [3].
  • Non-Human Primates: Slower uptake (Tₘₐₓ = 15–20 min) and prolonged retention were observed. Cortical-to-cerebellar SUV ratios reached 2.8 at equilibrium, 40% higher than in rats, reflecting higher mGluR2 density in primate cortex [1] [8].
  • CNS Penetration: Brain-plasma ratios were 3.2 in rats vs. 5.4 in primates, suggesting reduced efflux or higher free fractions in higher species—critical for predicting human performance [1] [6].

Table 4: Species Comparison of [¹¹C]mG2N001 Pharmacokinetics

ParameterRatNon-Human PrimateInterpretation
Tₘₐₓ (min)5–1015–20Slower BBB penetration in primates
Brain-Plasma Ratio3.2 ± 0.85.4 ± 2.6Higher CNS availability in primates
Cortical SUVₘₐₓ2.5 ± 0.33.8 ± 0.5Reflects higher mGluR2 density
Efflux InfluenceSignificant (P-gp)MinimalFavors translation to humans

Properties

CAS Number

1261895-78-6

Product Name

5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)pyridin-3-ol

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

InChI

InChI=1S/C12H10FNO2/c1-16-10-2-3-11(12(13)5-10)8-4-9(15)7-14-6-8/h2-7,15H,1H3

InChI Key

SVPZLDMAUHGVAJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=CC(=CN=C2)O)F

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CN=C2)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.